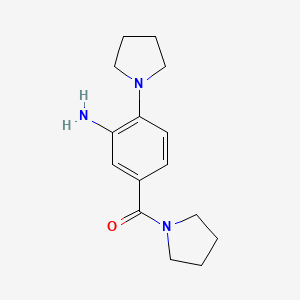

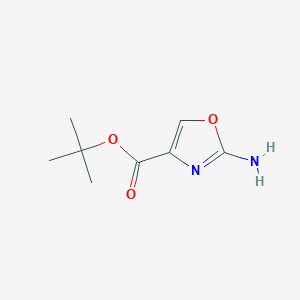

![molecular formula C12H13N3S B2822676 3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine CAS No. 2097899-19-7](/img/structure/B2822676.png)

3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazolo-pyridine derivatives are a class of compounds that have been studied for their diverse biological activities . They are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

Synthesis Analysis

The synthesis of similar compounds often involves the cyclocondensation of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with 1-chlorobenzyl isocyanates . The optimal reaction conditions, viz., heating reagents in toluene in the absence of an organic base, afford the target products in 48–74% yields .Molecular Structure Analysis

The molecular structure of these compounds is typically determined by elemental analysis and a number of spectroscopic methods (1H and 13C NMR, HPLC/MS, and FT-IR) as well as by X-ray diffraction analysis .Chemical Reactions Analysis

4-Thiazolidinones, if acceptor-activated at the α-position of the 2-ylidene substituent, can react through their enamide moiety as potent 1,3-binucleophiles in the annulations of the pyrrole and pyridine nuclei .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, one compound was reported to be a light-yellow powder with a melting point of 210–211 °C .Applications De Recherche Scientifique

Synthesis of Novel Derivatives

Several studies have been dedicated to synthesizing novel derivatives of thiazolopyridine and assessing their potential biological activities. For instance, Lamphon et al. (2004) focused on synthesizing unknown thiazolinone and thiazolo[3,2-a]pyridine derivatives with morpholin-4-yl moieties. These compounds were evaluated for their structural uniqueness and potential as precursors for further biological evaluation (Lamphon et al., 2004).

Antimicrobial and Antitumor Activities

El-Hag Ali et al. (2005) synthesized novel thiazolo[3,2-a]pyridines and evaluated them for antimicrobial activities, highlighting the potential of these compounds in combating microbial infections (El-Hag Ali et al., 2005). Similarly, El-Subbagh et al. (2000) synthesized a series of bis(arylidene)-4-piperidones and their corresponding fused pyridines, evaluating their antiviral and antitumor activities, indicating a broad spectrum of antitumor activity across various compounds (El-Subbagh et al., 2000).

Green Synthesis Approaches

Mekheimer et al. (2011) reported a green, highly efficient synthesis method for thiazolo[3,2-a]pyridine derivatives, showcasing an approach to synthesizing these compounds under neat conditions, which might have implications for environmental sustainability in chemical synthesis (Mekheimer et al., 2011).

Inhibitory Activity and Anticancer Agents

Further studies have focused on the development of compounds for specific therapeutic targets. For example, Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules with significant antiproliferative activity against various cancer cell lines, highlighting the potential of these derivatives as anticancer agents (Ivasechko et al., 2022).

Orientations Futures

Thiazolo-pyridine derivatives and related compounds continue to be an area of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the synthesis of new classes of these compounds and the exploration of their biological activities.

Mécanisme D'action

Target of Action

The primary targets of 3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine are currently unknown. This compound is a derivative of thiazolo[3,2-c]pyrimidines, which are known to interact with various biological targets

Mode of Action

It is known that thiazolo[3,2-c]pyrimidines, which this compound is a derivative of, interact with their targets through a process called cyclocondensation . This involves the reaction of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with 1-chlorobenzyl isocyanates .

Biochemical Pathways

Thiazolo[3,2-c]pyrimidines, which this compound is a derivative of, are known to affect various biochemical pathways

Result of Action

Thiazolo[3,2-c]pyrimidines, which this compound is a derivative of, are known to have diverse biological activities

Propriétés

IUPAC Name |

2-(3-methylidenepiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-9-3-2-6-15(8-9)12-14-10-7-13-5-4-11(10)16-12/h4-5,7H,1-3,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXGOQPNVDLGBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C2=NC3=C(S2)C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2822601.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2822602.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2822605.png)

![9-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2822606.png)

![Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate](/img/structure/B2822609.png)

![4-((4-chlorophenyl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2822610.png)